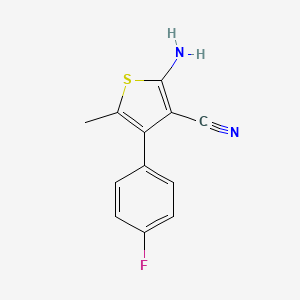
2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid” is a chemical compound with the CAS Number: 1609395-87-0 . It has a molecular weight of 282.77 . The IUPAC name for this compound is 2-(2-isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 19 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Imidazole .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The InChI Code for this compound is 1S/C14H18N2O2.ClH/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18;/h4-7,9-10H,8H2,1-3H3,(H,17,18);1H .Scientific Research Applications
Metal Ion Chelation
Due to its benzimidazole moiety, 2-(2-IBB) can act as a metal ion chelator. It forms stable complexes with metal ions, which could have applications in environmental remediation, catalysis, or drug delivery.
These applications demonstrate the versatility of 2-(2-IBB) and its potential impact across diverse scientific disciplines. Researchers continue to explore its properties, paving the way for innovative therapeutic strategies. If you’d like more detailed information on any specific application, feel free to ask! 🌟
Mechanism of Action
Target of Action
The primary targets of 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid . These factors can include pH, temperature, and the presence of other molecules, among others.
properties
IUPAC Name |
2-[2-(2-methylpropyl)benzimidazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18/h4-7,9-10H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBJTNCYZOPXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397785 |
Source


|
| Record name | 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid | |
CAS RN |
892241-05-3 |
Source


|
| Record name | 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)

